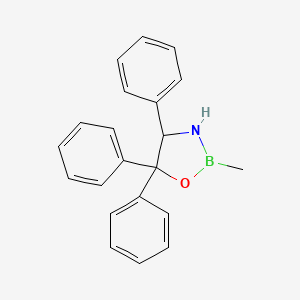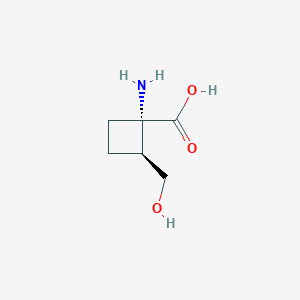![molecular formula C35H36ClO4P2Rh- B12278712 (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate is a complex organometallic compound. It features a rhodium center coordinated to a bicyclo[2.2.1]hepta-2,5-diene ligand and a chiral bis(diphenylphosphino)butane ligand. This compound is notable for its applications in catalysis, particularly in asymmetric hydrogenation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate typically involves the reaction of rhodium(I) chloride with the bicyclo[2.2.1]hepta-2,5-diene ligand in the presence of the chiral bis(diphenylphosphino)butane ligand. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The resulting complex is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can participate in reduction reactions, often facilitated by the rhodium center.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas (for hydrogenation reactions), oxidizing agents like oxygen or peroxides, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, while in substitution reactions, the product is a new rhodium complex with different ligands.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.
Biology: The compound’s catalytic properties are utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral synthesis.
Industry: The compound is used in the production of fine chemicals and in various industrial catalytic processes.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The chiral bis(diphenylphosphino)butane ligand induces chirality in the reaction products, making it highly valuable for asymmetric synthesis. The molecular targets and pathways involved include the activation of hydrogen and the formation of chiral centers in organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium(I) chloride: A simpler rhodium complex used in various catalytic reactions.
Rhodium(I) dicarbonyl chloride: Another rhodium complex with different ligands, used in hydroformylation reactions.
Rhodium(I) bis(1,5-cyclooctadiene): A rhodium complex with cyclooctadiene ligands, used in hydrogenation and hydroformylation reactions.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate is unique due to its chiral ligand, which imparts enantioselectivity to the reactions it catalyzes. This makes it particularly valuable for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;3-diphenylphosphanylbutan-2-yl(diphenyl)phosphane;rhodium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C7H8.ClHO4.Rh/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h3-24H,1-2H3;1-4,6-7H,5H2;(H,2,3,4,5);/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPGOFNYYFPOJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.[O-]Cl(=O)(=O)=O.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClO4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)


![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)


![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
